![molecular formula C23H22N4O3S B6562083 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 1021258-16-1](/img/structure/B6562083.png)
5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Description
5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.14126175 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its multifaceted structure and potential biological activities. This compound features a piperazine ring, a methoxyphenyl group, and a unique thia-diazatricyclo structure.
Chemical Structure and Properties
- Molecular Formula: C26H27N5O3S
- Molecular Weight: 457.54 g/mol
- CAS Number: 941964-05-2
The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of neurotransmitter receptors, particularly those associated with serotonin (5-HT) pathways. The presence of the piperazine moiety enhances its affinity for these receptors.
Binding Affinity Studies
Recent studies have demonstrated that compounds with similar structures exhibit significant binding affinities towards serotonin receptors:
Compound | Receptor | Binding Affinity (nM) |
---|---|---|
Compound A | 5-HT1A | 1.2 |
Compound B | 5-HT1A | 21.3 |
These findings indicate that the incorporation of the methoxyphenyl-piperazine motif contributes to the high potency of these ligands against the serotonin receptor family .
Therapeutic Potential
The compound has shown promise in various therapeutic areas:
- Antidepressant Activity: Due to its action on serotonin receptors, it may be beneficial in treating mood disorders.
- Antipsychotic Effects: The modulation of neurotransmitter systems suggests potential applications in managing schizophrenia and other psychotic disorders.
- Uroselective Antagonistic Activity: Related compounds have been noted for their effectiveness in treating benign prostatic hyperplasia (BPH), indicating a possible pathway for this compound as well .
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant effects of compounds similar to 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-thia... in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain.
Case Study 2: Uroselectivity in BPH Treatment
In clinical trials involving patients with BPH, related compounds demonstrated improved urinary flow and reduced symptoms without significant side effects typically associated with existing treatments. This suggests that the target compound may possess similar uroselective properties .
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-30-18-8-4-3-7-17(18)25-10-12-26(13-11-25)20(28)14-27-15-24-21-16-6-2-5-9-19(16)31-22(21)23(27)29/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKCZCWSULTGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)SC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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